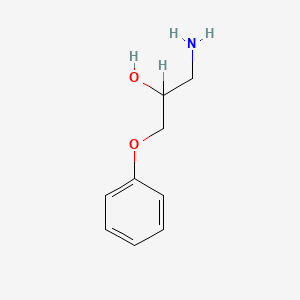

1-Amino-3-phenoxypropan-2-ol

Vue d'ensemble

Description

1-Amino-3-phenoxypropan-2-ol is a beta-amino alcohol that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound has been synthesized and evaluated for its biological activities, including anti-malaria parasite activities, immunosuppressive effects, and as an inhibitor of polyamine biosynthesis. It has also been investigated for its antimicrobial properties and as a precursor for other pharmacologically active compounds .

Synthesis Analysis

The synthesis of 1-aminopropan-2-ols, including 1-amino-3-phenoxypropan-2-ol, has been achieved through microwave-assisted ring opening of epoxides. This method allows for the rapid and efficient generation of a library of beta-amino alcohols without the need for catalysts. The process involves the reaction of various amines with epoxides such as aryl and alkyl glycidyl ethers, glycidol, and epichlorohydrin .

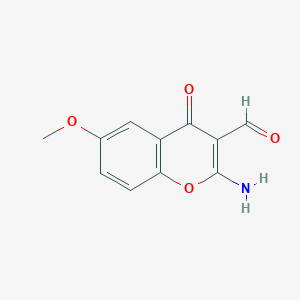

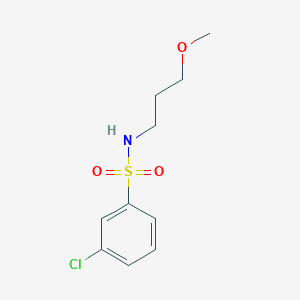

Molecular Structure Analysis

The molecular structure of 1-amino-3-phenoxypropan-2-ol and its derivatives has been confirmed through various analytical techniques, including elemental analyses, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques have provided detailed information on the molecular framework and functional groups present in the compound .

Chemical Reactions Analysis

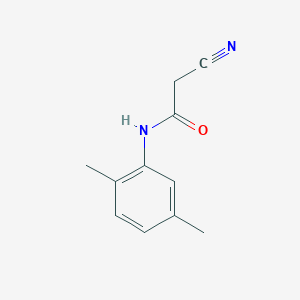

1-Amino-3-phenoxypropan-2-ol has been used as a starting material for the synthesis of various derivatives with potential biological activities. For instance, its condensation with formaldehyde and secondary aliphatic and heterocyclic amines has led to the formation of aminomethoxy derivatives, which have shown promising antimicrobial properties . Additionally, the compound has been involved in the synthesis of phosphino amino acids, which are water-soluble and have potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol derivatives have been studied to understand their solubility, stability, and reactivity. These properties are crucial for their potential use as pharmaceutical agents. For example, the water solubility of the phosphino amino acids derived from 1-amino-3-phenoxypropan-2-ol increases with the number of hydrophilic groups present in the molecule . The antimicrobial activity of the aminomethoxy derivatives suggests that the compound and its derivatives can interact effectively with biological targets .

Applications De Recherche Scientifique

- Specific Scientific Field : Microbiology, specifically Antimicrobials, Resistance and Chemotherapy .

- Summary of the Application : “1-Amino-3-phenoxypropan-2-ol” is also known as SPI009, a novel anti-persister molecule. It has been found to be capable of directly killing persisters from both Gram-negative and Gram-positive pathogens . It potentiates antibiotic activity in several in vitro and in vivo infection models and possesses promising anti-biofilm activity .

- Methods of Application or Experimental Procedures : The compound was characterized using several parallel approaches. Genetic analyses and a macromolecular synthesis assays suggest that SPI009 acts by causing extensive membrane damage . This hypothesis was confirmed by liposome leakage assay and membrane permeability studies, demonstrating that SPI009 rapidly impairs the bacterial outer and inner membranes .

- Results or Outcomes : SPI009 was found to restore antibiotic sensitivity even in resistant strains . Evaluation of SPI009-resistant mutants, which only could be generated under severe selection pressure, suggested a possible role for the MexCD-OprJ efflux pump .

Orientations Futures

The future directions for the study of “1-Amino-3-phenoxypropan-2-ol” could involve further characterization of the compound . More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety and hazards. This could lead to potential applications in various fields, such as the development of new antibiotics .

Propriétés

IUPAC Name |

1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962749 | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-phenoxypropan-2-ol | |

CAS RN |

4287-19-8 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

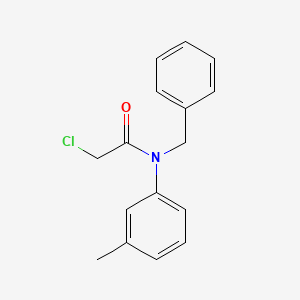

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

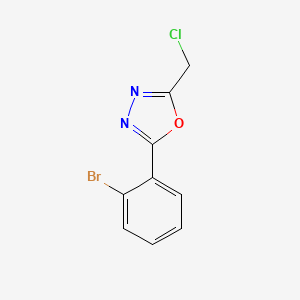

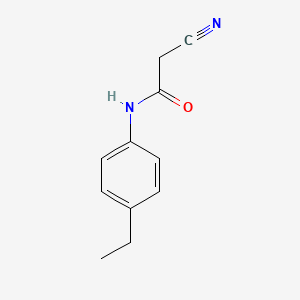

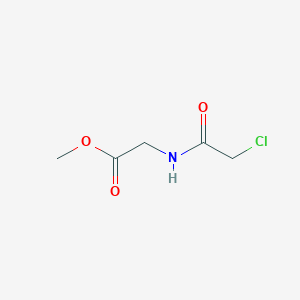

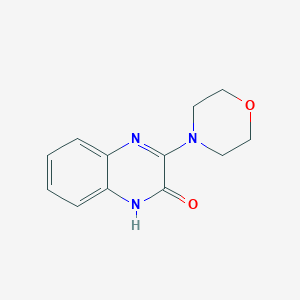

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)